molecular formula C13H17BN2O3 B12956676 1-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B12956676
M. Wt: 260.10 g/mol
InChI Key: XYJOHSQOJGTRPQ-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an organic compound that features a furan ring, a pyrazole ring, and a boronate ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the furan ring: This step involves the coupling of the pyrazole ring with a furan derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the boronate ester group: This is typically done by reacting the pyrazole-furan intermediate with a boronic acid or boronate ester under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced under suitable conditions.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various biaryl compounds resulting from cross-coupling reactions.

Scientific Research Applications

1-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester group can also participate in reversible covalent interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: is similar to other boronate ester-containing compounds, such as:

Uniqueness

  • The presence of both a furan ring and a pyrazole ring in the same molecule provides unique reactivity and potential for diverse applications.
  • The boronate ester group allows for versatile functionalization through cross-coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H17BN2O3

Molecular Weight

260.10 g/mol

IUPAC Name

1-(furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-15-16(8-10)11-5-6-17-9-11/h5-9H,1-4H3

InChI Key

XYJOHSQOJGTRPQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=COC=C3

Origin of Product

United States

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